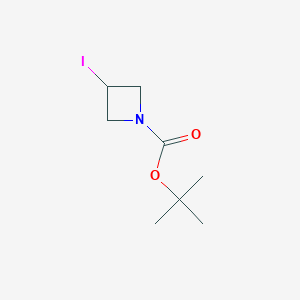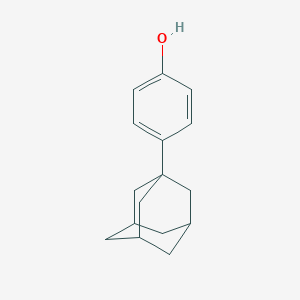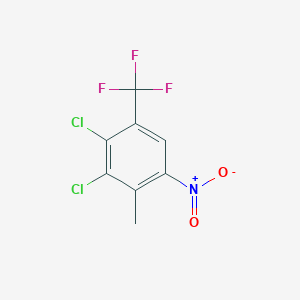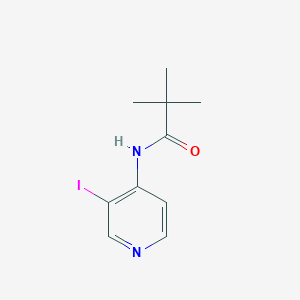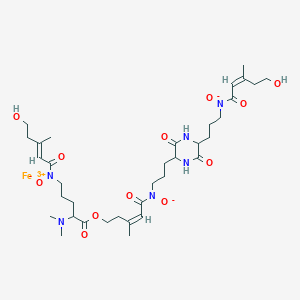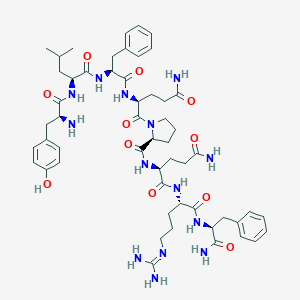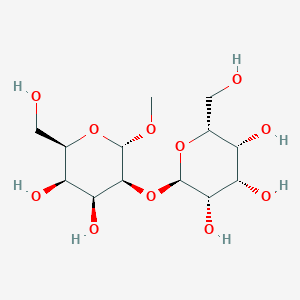
Methyl 2-O-talopyranosyltalopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-O-talopyranosyltalopyranoside, also known as MTT, is a natural compound that is found in various plants and fruits. It is a glycoside that is composed of two talopyranoside units linked together by a methyl group. MTT has drawn the attention of researchers due to its potential therapeutic properties.
Mécanisme D'action
The exact mechanism of action of Methyl 2-O-talopyranosyltalopyranoside is not yet fully understood. However, it is believed to exert its therapeutic effects by modulating various signaling pathways in the body. Methyl 2-O-talopyranosyltalopyranoside has been shown to inhibit the expression of pro-inflammatory cytokines and to activate antioxidant enzymes. It has also been found to inhibit the proliferation of cancer cells and to induce apoptosis.
Effets Biochimiques Et Physiologiques
Methyl 2-O-talopyranosyltalopyranoside has been found to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are implicated in the development of various diseases. Methyl 2-O-talopyranosyltalopyranoside has also been found to improve glucose metabolism and to decrease blood lipid levels. Additionally, Methyl 2-O-talopyranosyltalopyranoside has been shown to have neuroprotective effects and to improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Methyl 2-O-talopyranosyltalopyranoside in lab experiments is that it is a natural compound that is found in various plants and fruits, making it readily available. Additionally, Methyl 2-O-talopyranosyltalopyranoside has been shown to have low toxicity, making it a safe compound to work with. However, one limitation of using Methyl 2-O-talopyranosyltalopyranoside in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways.
Orientations Futures
There are several future directions for research on Methyl 2-O-talopyranosyltalopyranoside. One direction is to further investigate its mechanism of action and to identify specific pathways that it modulates. Another direction is to explore its potential as a therapeutic agent for the treatment of various diseases, such as cancer, diabetes, and neurodegenerative diseases. Additionally, future research could focus on the development of novel drug delivery systems for Methyl 2-O-talopyranosyltalopyranoside to enhance its bioavailability and efficacy.
Conclusion:
In conclusion, Methyl 2-O-talopyranosyltalopyranoside is a natural compound that has drawn the attention of researchers due to its potential therapeutic properties. It has been found to possess anti-inflammatory, antioxidant, and antitumor activities, and to have neuroprotective effects and to improve cognitive function. Methyl 2-O-talopyranosyltalopyranoside has several advantages for lab experiments, including its availability and low toxicity. However, its mechanism of action is not fully understood, which presents a challenge for designing targeted experiments. Future research could focus on further investigating its mechanism of action and exploring its potential as a therapeutic agent for the treatment of various diseases.
Méthodes De Synthèse
Methyl 2-O-talopyranosyltalopyranoside can be synthesized from the reaction between talose and methyl alpha-D-galactopyranoside in the presence of a catalyst. The reaction is carried out in a solvent such as methanol, and the product is purified using column chromatography.
Applications De Recherche Scientifique
Methyl 2-O-talopyranosyltalopyranoside has been the subject of various scientific studies due to its potential therapeutic properties. It has been found to possess anti-inflammatory, antioxidant, and antitumor activities. Methyl 2-O-talopyranosyltalopyranoside has also been shown to have neuroprotective effects and to improve cognitive function. These properties make Methyl 2-O-talopyranosyltalopyranoside a promising candidate for the development of new drugs for the treatment of various diseases.
Propriétés
Numéro CAS |
111462-59-0 |
|---|---|
Nom du produit |
Methyl 2-O-talopyranosyltalopyranoside |
Formule moléculaire |
C13H24O11 |
Poids moléculaire |
356.32 g/mol |
Nom IUPAC |
(2R,3S,4S,5R,6R)-2-[(2S,3S,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C13H24O11/c1-21-13-11(9(19)7(17)5(3-15)23-13)24-12-10(20)8(18)6(16)4(2-14)22-12/h4-20H,2-3H2,1H3/t4-,5-,6+,7+,8+,9+,10+,11+,12-,13+/m1/s1 |
Clé InChI |
YUAFWDJFJCEDHL-KCMHCVLHSA-N |
SMILES isomérique |
CO[C@@H]1[C@H]([C@H]([C@H]([C@H](O1)CO)O)O)O[C@@H]2[C@H]([C@H]([C@H]([C@H](O2)CO)O)O)O |
SMILES |
COC1C(C(C(C(O1)CO)O)O)OC2C(C(C(C(O2)CO)O)O)O |
SMILES canonique |
COC1C(C(C(C(O1)CO)O)O)OC2C(C(C(C(O2)CO)O)O)O |
Synonymes |
Me 2-O-TPTP methyl 2-O-talopyranosyltalopyranoside |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



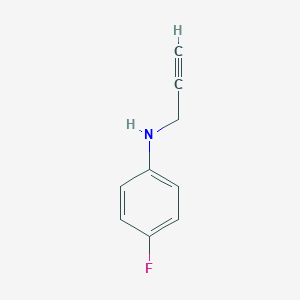
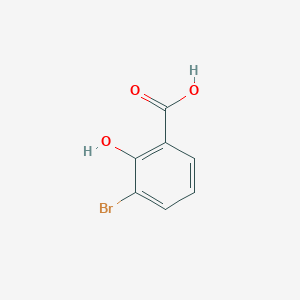
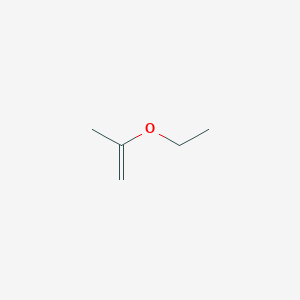
![(1R,3S,4S)-2-(tert-butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B49137.png)

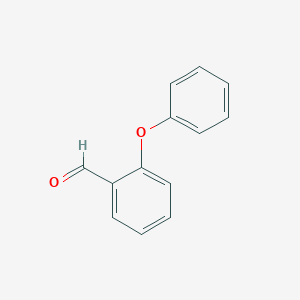
![Cyano(6-methoxy-naphthalen-2-yl)methyl trans-[(3-phenyloxiran-2-yl)methyl] carbonate](/img/structure/B49140.png)
